molecular formula C2H4Cl6Si2 B1205221 1,2-Bis(trichlorosilyl)ethane CAS No. 2504-64-5

1,2-Bis(trichlorosilyl)ethane

Cat. No.: B1205221
CAS No.: 2504-64-5
M. Wt: 296.9 g/mol
InChI Key: WDVUXWDZTPZIIE-UHFFFAOYSA-N
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Description

1,2-Bis(trichlorosilyl)ethane is an organosilicon compound with the chemical formula Cl₃SiCH₂CH₂SiCl₃. It is an alkylchlorosilane that couples with surface atoms present on metal surfaces. This compound is primarily utilized as a protective coating and a coupling agent that enhances the absorption of self-assembled monolayers on metal surfaces .

Safety and Hazards

1,2-Bis(trichlorosilyl)ethane is classified as a skin corrosive and causes severe skin burns and eye damage . It reacts violently with water . It is combustible and its containers may explode when heated .

Future Directions

As an alkylchlorosilane, 1,2-Bis(trichlorosilyl)ethane has potential applications in the development of protective coatings and coupling agents . Its ability to enhance the absorption of self-assembled monolayers on metal surfaces could be explored further in materials science .

Biochemical Analysis

Biochemical Properties

1,2-Bis(trichlorosilyl)ethane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It primarily interacts with surface atoms on metal substrates, forming strong covalent bonds that enhance the absorption of self-assembled monolayers . This interaction is crucial for its function as a coupling agent and protective coating. Additionally, this compound can modify the chemical properties of substrates, making them more resistant to corrosion and chemical degradation .

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. It is known to cause irritation to the skin, eyes, and respiratory system upon direct contact . In laboratory settings, it is essential to handle this compound with care to avoid adverse effects on cell function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism remains largely unexplored.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding with surface atoms on metal substrates . This interaction leads to the formation of a protective layer that enhances the substrate’s resistance to corrosion and chemical degradation. The compound’s ability to form self-assembled monolayers is a key aspect of its molecular mechanism . Detailed studies on its interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression are limited.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors to consider. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols Over time, this hydrolysis can affect the compound’s protective properties and its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that high doses of the compound can cause severe skin burns and eye damage . The threshold effects and toxic or adverse effects at varying dosages remain to be explored in detail through animal studies.

Metabolic Pathways

The compound’s primary interaction is with surface atoms on metal substrates, forming covalent bonds that enhance the absorption of self-assembled monolayers

Transport and Distribution

This compound is primarily transported and distributed within cells and tissues through its interaction with surface atoms on metal substrates . The compound’s ability to form self-assembled monolayers plays a crucial role in its localization and accumulation. Detailed studies on the transporters or binding proteins involved in its distribution are lacking.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with metal surfaces . The compound forms covalent bonds with surface atoms, leading to the formation of a protective layer. The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles remain to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trichlorosilyl)ethane can be synthesized through the reaction of benzyltrichlorosilane with vinyl chloride. The reaction typically involves the use of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trichlorosilyl)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(trichlorosilyl)ethane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(triethoxysilyl)ethane
  • 1,6-Bis(trichlorosilyl)hexane
  • Hexachlorodisilane
  • Trichlorosilane

Uniqueness

1,2-Bis(trichlorosilyl)ethane is unique due to its specific structure, which allows it to form strong covalent bonds with metal surfaces. This property makes it particularly effective as a coupling agent and protective coating. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

trichloro(2-trichlorosilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVUXWDZTPZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062477
Record name Ethylenebis(trichlorosilane)
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Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-64-5
Record name 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane]
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URL https://commonchemistry.cas.org/detail?cas_rn=2504-64-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenebis(trichlorosilane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(trichlorosilane)
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Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 0.74 g (7.5 mmol) of 1,2-dichloroethane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 1.5 g of 1,2-bis(trichlorosilyl)ethane (bp; 201° C., yield; 67%) and 0.1 g of 2-(chloroethyl)trichlorosilane (bp; 152-3° C., yield; 5%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

As in Example 1, 53.3 grams (0.33 mol) of vinyltrichlorosilane was reacted with 46.1 grams (0.34 mol) of trichlorosilane to obtain 96.0 grams (yield 98%) of 1,2-bis(trichlorosilyl)ethane.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 0.74 g (7.5 mmol) of 1,2-dichloroethane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.09 g of 1,2-bis(trichlorosilyl)ethane (yield; 54%).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

An example is the reaction of acetylene with HSiCl3 to give Cl3 SiCH2CH2SiCl3 in the first step of the process. An intermediate produced is CH2 =CHSiCl3, which can be used as starting material in place of acetylene and, when reacted with HSiCl3, leads to the same end product of the first step of the process, Cl3SiCH2CH2SiCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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